Cas no 65568-08-3 (Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-)
65568-08-3 structure
Product Name:Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
CAS No:65568-08-3
MF:C16H16O6
MW:304.294645309448
CID:398308
PubChem ID:11231970
Update Time:2025-04-19
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
- 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
- 65568-08-3
- DTXSID60459595
- SCHEMBL6478857
- 2,4,6-trihydroxy-2',4'-dimethoxydesoxybenzoin
-
- Inchi: 1S/C16H16O6/c1-21-11-4-3-9(15(8-11)22-2)5-12(18)16-13(19)6-10(17)7-14(16)20/h3-4,6-8,17,19-20H,5H2,1-2H3
- InChI Key: YKPYDVAMLFJQLV-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1CC(C1C(=CC(=CC=1O)O)O)=O)OC
Computed Properties
- Exact Mass: 304.09468
- Monoisotopic Mass: 304.09468823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 96.2Ų
Experimental Properties
- PSA: 96.22
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
65568-08-3 (Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-) Related Products
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